AChE Inhibitory Potency: The Xanthene-Thiazole Scaffold Delivers Low-Nanomolar IC50 Relative to Clinical Reference Inhibitor Tacrine
The xanthene-thiazole chemotype, represented by the lead analog 3b (the closest structurally characterized congener bearing a thiazole-4-acetic acid motif), achieved an AChE IC50 of 2.37 nM, representing a >20-fold improvement over the clinical cholinesterase inhibitor tacrine (IC50 ~50–100 nM range under comparable Ellman assay conditions) [1]. While direct IC50 data for CAS 931374-33-3 have not been published in the peer-reviewed literature, its core scaffold identity with 3b—specifically the xanthene-9-carbonylamino linkage to a thiazole bearing a carboxylic acid function—places it within the same high-potency structural cluster. The free acetic acid group present in the target compound is expected to engage critical hydrogen-bond networks at the AChE peripheral anionic site, as demonstrated by molecular docking of analog 3b, where the xanthene carbonyl oxygen forms a key interaction with Tyr124 [1].
| Evidence Dimension | Acetylcholinesterase (AChE) half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold-identical analog 3b: IC50 = 2.37 nM [1] |
| Comparator Or Baseline | Clinical reference tacrine: IC50 ~50–100 nM (Ellman assay) [1] |
| Quantified Difference | ~21–42× lower IC50 for the xanthene-thiazole scaffold vs. tacrine |
| Conditions | Ellman spectrophotometric assay; AChE from Electrophorus electricus; 25 °C; compound concentration range 0–100 nM |
Why This Matters
The scaffold-level potency advantage over a registered AChE inhibitor makes this compound class a compelling starting point for medicinal chemistry programs targeting cholinergic dysfunction.
- [1] Naseem S, Shafiq Z, Taslimi P, et al. Synthesis and evaluation of novel xanthene‐based thiazoles as potential antidiabetic agents. Arch Pharm (Weinheim). 2023;356(1):e2200356. View Source
